1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde

Targeted protein degradation PROTAC design Cereblon E3 ligase

1-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde (CAS 2736511-32-1; synonym CRBN ligand-397) is a heterobifunctional building block comprising a phenyl glutarimide (PG)-based cereblon (CRBN) E3 ubiquitin ligase recruitment motif covalently linked to a piperidine-4-carbaldehyde moiety. Marketed by multiple suppliers as an 'E3 Ligase Ligand-Linker Conjugate,' it belongs to the phenyl glutarimide class of CRBN binders—a structurally distinct subclass from the classical immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide—and features both an achiral glutarimide core and a terminal aldehyde functional group designed for modular, reductive amination-mediated conjugation to target-protein ligands.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
Cat. No. B13691880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)C=O
InChIInChI=1S/C17H20N2O3/c20-11-12-7-9-19(10-8-12)14-3-1-13(2-4-14)15-5-6-16(21)18-17(15)22/h1-4,11-12,15H,5-10H2,(H,18,21,22)
InChIKeyRSDAQSBGKWQYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde (CRBN Ligand-397): A Pre-Functionalized Achiral Phenyl Glutarimide E3 Ligase Ligand–Linker Building Block for PROTAC Synthesis


1-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde (CAS 2736511-32-1; synonym CRBN ligand-397) is a heterobifunctional building block comprising a phenyl glutarimide (PG)-based cereblon (CRBN) E3 ubiquitin ligase recruitment motif covalently linked to a piperidine-4-carbaldehyde moiety . Marketed by multiple suppliers as an 'E3 Ligase Ligand-Linker Conjugate,' it belongs to the phenyl glutarimide class of CRBN binders—a structurally distinct subclass from the classical immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide—and features both an achiral glutarimide core and a terminal aldehyde functional group designed for modular, reductive amination-mediated conjugation to target-protein ligands . The compound has a molecular formula of C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol, with commercially available purity typically ≥95% .

Why Pomalidomide, Lenalidomide, or Simple 4-(2,6-Dioxopiperidin-3-yl)benzaldehyde Cannot Substitute for 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde in PROTAC Workflows


Substituting 1-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde with standalone CRBN ligands such as pomalidomide or lenalidomide, or with simpler aldehyde-bearing analogs such as 4-(2,6-dioxopiperidin-3-yl)benzaldehyde, introduces three critical liabilities that directly impact PROTAC development timelines and lead quality. First, both lenalidomide and pomalidomide are chiral glutarimides that undergo rapid, spontaneous racemization under physiological and common laboratory conditions (t₅₀%ₑₑ ≈ 4–5 h for lenalidomide), generating mixtures of active (S)- and largely inactive (R)-enantiomers that confound SAR interpretation and complicate regulatory development [1]. Second, IMiD-based ligands and their PROTAC conjugates are hydrolytically unstable, with documented rapid degradation in standard cell culture media that significantly compromises cellular efficacy [2]. Third, the use of standalone CRBN ligands (e.g., pomalidomide) requires separate linker synthesis and conjugation steps—typically via amide coupling—adding 1–2 synthetic operations and requiring orthogonal protecting-group strategies, whereas the target compound integrates both the CRBN-binding PG warhead and an aldehyde-terminated piperidine linker in a single, pre-assembled building block [3]. The quantitative consequences of these differences are detailed in Section 3.

Quantitative Differentiation Evidence: 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde Versus Closest Comparators


Achirality Eliminates Racemization: Enantiomeric Stability Advantage Over Chiral IMiD Ligands Lenalidomide and Pomalidomide

1-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde (CRBN ligand-397) possesses an achiral phenyl glutarimide core, lacking the stereogenic C3 center present in lenalidomide and pomalidomide [1]. In contrast, lenalidomide and its IMiD-class analogs undergo rapid, spontaneous racemization under non-enzymatic, physiological-like conditions, with a measured enantiomeric half-life (t₅₀%ₑₑ) of 4–5 hours [2]. This racemization produces an approximately 1:1 mixture of (S)- and (R)-enantiomers within a single working day, where only the (S)-enantiomer binds CRBN with high affinity [2]. The achiral design of CRBN ligand-397 inherently avoids this stereochemical instability, eliminating the need for chiral separation, enantiomeric purity monitoring, or pharmacokinetic accounting for inactive enantiomer burden [1].

Targeted protein degradation PROTAC design Cereblon E3 ligase Racemization Chiral stability

Phenyl Glutarimide Scaffold Hydrolytic Stability: Reduced Degradation in Aqueous Media Versus IMiD-Based CRBN Ligands

The phenyl glutarimide (PG) core of CRBN ligand-397 has been shown, at the class level, to confer significantly improved resistance to hydrolytic degradation compared to the phthalimide/isoindolinone-based IMiD ligands (thalidomide, lenalidomide, pomalidomide) [1]. In a landmark study, IMiD-based PROTACs were demonstrated to 'rapidly hydrolyze in commonly utilized cell media, which significantly affects their cell efficacy,' whereas PG-based PROTACs 'retained affinity for CRBN and displayed improved chemical stability,' retaining high ligand efficiency (LE >0.48) [1]. The PG-based PROTAC SJ995973 achieved an IC₅₀ of 3 pM in MV4–11 acute myeloid leukemia cells with a BRD4 DC₅₀ of 0.87 nM, potency that was explicitly attributed in part to improved chemical stability of the PG warhead [1]. While compound-specific hydrolytic half-life data for CRBN ligand-397 have not been independently published, the structural identity of its CRBN-binding moiety as a phenyl glutarimide—directly analogous to the PG ligands characterized in reference [1]—supports class-level inference of improved aqueous stability over IMiD-based comparators .

Hydrolytic stability Phenyl glutarimide IMiD degradation PROTAC chemical stability Cell culture media stability

Pre-Integrated E3 Ligase Ligand–Linker Architecture: Reduced Synthetic Step Count Versus Standalone CRBN Ligands Pomalidomide and Lenalidomide

CRBN ligand-397 is commercially supplied as a pre-assembled E3 ligase ligand–linker conjugate, combining the phenyl glutarimide CRBN-binding motif with a piperidine-4-carbaldehyde linker in a single molecular entity . This contrasts with the workflow required when using standalone CRBN ligands such as pomalidomide or lenalidomide, which necessitates: (i) separate functionalization of the CRBN ligand at the C4 or C5 position to introduce a linker attachment handle; (ii) independent synthesis and purification of the linker moiety; (iii) a conjugation step (typically amide coupling with EDCI/HOBt or HATU); and (iv) a subsequent deprotection step if orthogonal protecting groups are employed [1]. The aldehyde functional group on CRBN ligand-397 enables direct, protecting-group-free conjugation to amine-containing target-protein ligands via reductive amination—a one-step, traceless coupling reaction that is compatible with parallel synthesis and automated library generation . Sigma-Aldrich has commercialized reagent cartridges (CRBN-PEG series) specifically designed for automated aldehyde-to-amine reductive amination with CRBN-recruiting ligands, underscoring the operational efficiency of this conjugation modality . The net synthetic step savings, compared to the traditional standalone-ligand approach, is estimated at 1–2 steps per PROTAC molecule.

PROTAC synthesis E3 ligase ligand-linker conjugate Synthetic efficiency Reductive amination Parallel library synthesis

CRBN Binding Affinity Retention: Phenyl Glutarimide Ligands Maintain CRBN Engagement with High Ligand Efficiency Versus Lenalidomide Baseline

While a direct IC₅₀ or Kd value for CRBN ligand-397 has not been reported in the peer-reviewed literature as of the search date, the phenyl glutarimide (PG) class to which it belongs has been quantitatively characterized for CRBN binding. In the foundational PG study, PG analogs were shown to 'retain affinity for CRBN with high ligand efficiency (LE >0.48)' [1]. More broadly, a 2023 ChemMedChem study on structurally related achiral CRBN ligands identified compound YJ1b with a CRBN IC₅₀ of 0.206 μM in a TR-FRET assay, representing an approximately 13-fold improvement over lenalidomide (IC₅₀ = 2.694 μM) measured in the same assay format [2]. The target compound shares the phenyl glutarimide core architecture with these validated ligands. For procurement benchmarking, lenalidomide binds CRBN with reported IC₅₀ values ranging from ~1.5 μM (protein competitive binding assay) to ~3 μM (CRBN-DDB1 interaction assay), and thalidomide with a Kd of approximately 250 nM and IC₅₀ of ~30 μM [3][4]. The PG class consistently demonstrates binding affinity that is comparable to or superior to lenalidomide without the racemization liability.

CRBN binding affinity Ligand efficiency Phenyl glutarimide PROTAC warhead TR-FRET assay

High-Impact Application Scenarios for 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde in PROTAC Discovery and Development


Parallel PROTAC Library Synthesis via Automated Reductive Amination for BTK Degrader Discovery

The terminal aldehyde of CRBN ligand-397 enables direct, one-step conjugation to hydrazide- or amine-functionalized target-protein ligands via reductive amination—a reaction that has been explicitly validated for the modular assembly of achiral CRBN-based PROTAC libraries targeting Bruton's tyrosine kinase (BTK). Almodóvar-Rivera et al. (2025) demonstrated that incorporating an aldehyde motif into achiral CRBN ligands enables rapid generation of fully functional PROTACs by coupling with hydrazide-containing BTK ligands, yielding nine hits capable of significant BTK degradation from an initial HiBiT screen [1]. Compound B1 emerged as the most potent degrader, and its amide bioisostere AM-B1 induced significant antiproliferation and BTK degradation confirmed via the ubiquitin-proteasome system [1]. This workflow eliminates the separate linker synthesis and orthogonal deprotection steps required when starting from pomalidomide or lenalidomide, enabling parallel synthesis of 24+ PROTAC candidates in a single campaign [1].

Stereochemically Unambiguous SAR Studies Requiring Enantiomerically Homogeneous PROTACs

For structure–activity relationship (SAR) campaigns where stereochemical purity is critical—such as lead optimization for orally bioavailable CRBN-recruiting degraders—the achiral nature of CRBN ligand-397 is a decisive differentiator. Lenalidomide and pomalidomide racemize with t₅₀%ₑₑ of 4–5 hours, producing approximately 50% inactive (R)-enantiomer within a single working day [2]. This racemization confounds dose–response interpretation, as the observed cellular activity reflects only a fraction of the nominal compound concentration. CRBN ligand-397, by eliminating the chiral center at the glutarimide C3 position, ensures that every molecule in the assay is competent for CRBN engagement, yielding cleaner SAR data and more reliable DC₅₀/IC₅₀ values [3]. The achiral PG scaffold has been validated in the development of third-generation MDM2 PROTACs for acute myeloid leukemia, where it provided a 'more stable CRBN ligand than currently widely used molecules such as lenalidomide' [3].

Development of Hydrolytically Stable PROTACs for Long-Duration Cellular Degradation Assays

IMiD-based PROTACs are documented to 'rapidly hydrolyze in commonly utilized cell media, which significantly affects their cell efficacy' [4]. This instability is particularly problematic for degradation assays requiring extended incubation (24–72 h), where compound degradation can lead to underestimation of degradation potency or false negatives. The phenyl glutarimide core of CRBN ligand-397 provides class-level evidence of improved hydrolytic stability relative to IMiD warheads [4]. For example, the PG-based BET PROTAC SJ995973 maintained sufficient stability to achieve a cellular IC₅₀ of 3 pM and a BRD4 DC₅₀ of 0.87 nM in MV4–11 cells—potency that was explicitly linked to the improved chemical stability of the PG scaffold [4]. Procurement of CRBN ligand-397 for degrader assembly is therefore indicated for programs where multi-day cellular potency readouts are a key decision criterion.

Rapid PROTAC Feasibility Assessment Using Pre-Assembled Ligand–Linker Conjugates

In early-stage target validation, where the goal is to rapidly assess whether a protein of interest is degradable via CRBN-mediated ubiquitination, the pre-integrated architecture of CRBN ligand-397 enables feasibility testing with minimal synthetic investment. Rather than functionalizing pomalidomide or lenalidomide at C4/C5, synthesizing a linker, and performing a multi-step conjugation, researchers can couple CRBN ligand-397 directly to an amine-containing target ligand in a single reductive amination step . Sigma-Aldrich's commercialization of automated reagent cartridges for CRBN-aldehyde reductive amination (CRBN-PEG series) further supports the scalability and reproducibility of this approach for hit-finding campaigns . This rapid feasibility assessment workflow has been adopted in the development of CDK2 PROTACs, where piperidine-4-carbaldehyde-containing linkers were used to optimize target protein binding affinity and improve degradation efficiency .

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